molecular formula C11H11N3OS B2880174 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097864-15-6

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2880174
CAS No.: 2097864-15-6
M. Wt: 233.29
InChI Key: BPZFYISHRJVTSC-UHFFFAOYSA-N
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Description

The compound “5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of thieno[2,3-d]pyrimidine . Thienopyrimidine derivatives are structural analogs of purines and have various biological activities . They are known to have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative . Another example is the synthesis of a thieno[2,3-d]pyrimidine derivative bearing a 4,5-imidazolidinedione moiety, which was synthesized by the reaction of N,N′-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)methanediamine with oxalyl chloride .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives was characterized by 1H, 13C NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .

Scientific Research Applications

Chemical Synthesis and Scaffold Development

Thienopyrimidine derivatives have been extensively explored for their synthetic versatility and potential as bioactive scaffolds. For instance, the synthesis of new thienopyrimidine derivatives has demonstrated significant antimicrobial and anti-inflammatory activities, showcasing their broad applicability in medicinal chemistry (Tolba et al., 2018). These compounds' chemical structures allow for various modifications, enhancing their biological efficacy and potential for drug development.

Material Science and Catalysis

Compounds with the oxa-azabicycloheptane structure have found applications in material science and catalysis, serving as building blocks for more complex molecules. The synthesis and conformational analysis of new cyclobutane-fused nucleosides, designed as conformational mimics of anti-HIV agents, exemplify the strategic use of bicyclic structures in developing therapeutics with targeted biological activities (Alibés et al., 2006).

Antimicrobial and Anti-inflammatory Applications

The exploration of thienopyrimidine scaffolds for antimicrobial and anti-inflammatory purposes is a significant area of research. Studies have shown that thienopyrimidine derivatives exhibit remarkable activity against various microbial strains, indicating their potential as antimicrobial agents. The structural diversity of these compounds allows for targeted modifications to enhance their bioactivity and specificity (Candia et al., 2017).

Molecular Modelling and Drug Design

The application of thienopyrimidines in molecular modelling and drug design is another critical area of research. Computational studies and molecular modelling have been employed to understand the interaction of thienopyrimidine derivatives with biological targets, facilitating the design of compounds with improved efficacy and selectivity. This approach underscores the importance of these compounds in the rational design of new therapeutic agents (Gaber et al., 2010).

Safety and Hazards

The safety and hazards of thieno[2,3-d]pyrimidine derivatives can depend on their specific structure and biological activities. The cytotoxicity of the newly synthesized products was evaluated using six cancer and one normal cell lines. The toxicity of compounds with optimal cytotoxicity was measured using shrimp larvae .

Future Directions

Thieno[2,3-d]pyrimidine derivatives have shown promising biological activities, making them interesting candidates for further testing in various biological assays . Their potential as anticancer agents, in particular, is an area of ongoing research .

Properties

IUPAC Name

5-thieno[2,3-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-16-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZFYISHRJVTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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